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molecular formula C10H11ClO3 B1355218 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone CAS No. 20601-92-7

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B1355218
M. Wt: 214.64 g/mol
InChI Key: NHBJPPQEPIPTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266485

Procedure details

Cultivation, reaction and purification were carried out in the same way as described in Example 9 except that 2-chloro-1-(2',5'-dimethoxyphenyl) ethanone, 2-chloro-1-(3',4'-dimethoxyphenyl) ethanone were used as substrate and (-)-2-chloro-1-(2',5'-dimethoxyphenyl) ethanol, (-)-2-chloro-1-(3',4'-dimethoxyphenyl) ethanol were obtained. The yield, specific rotation and optical purity determined by high-performance liquid chromatography were shown in Table 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC(C1C=C(OC)C=CC=1OC)=O.[Cl:15][CH2:16][C:17]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=1)=[O:18].ClCC(C1C=C(OC)C=CC=1OC)O>>[Cl:15][CH2:16][CH:17]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=1)[OH:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=C(C=CC(=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(O)C1=C(C=CC(=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cultivation, reaction and purification

Outcomes

Product
Name
Type
product
Smiles
ClCC(O)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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